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Introduction
Silicon tetraiodide (SiI₄) is a key precursor in the fabrication of silicon wafers, primarily utilized

in the deposition of high-purity silicon thin films and in etching processes.[1][2] Its application is

of significant interest in the microelectronics industry for the manufacturing of semiconductor

devices.[1][3] SiI₄ serves as a volatile source of silicon for Chemical Vapor Deposition (CVD)

processes, offering advantages such as high film growth rates and lower deposition

temperatures compared to other silicon precursors.[2] This document provides detailed

application notes and protocols for the use of silicon tetraiodide in silicon wafer fabrication.

Physicochemical Properties of Silicon Tetraiodide
Silicon tetraiodide is a white, crystalline solid at room temperature and appears as a yellow

liquid when melted.[1] It is highly sensitive to moisture and air, necessitating handling under

inert conditions.[2] Key properties are summarized in the table below.
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Property Value

Chemical Formula SiI₄

Molecular Weight 535.7034 g/mol

Appearance White crystalline solid

Melting Point 120.5 °C

Boiling Point 287.4 °C

Density 4.198 g/cm³

Applications in Silicon Wafer Fabrication
The primary applications of silicon tetraiodide in this field are:

Chemical Vapor Deposition (CVD) of Silicon: SiI₄ is used as a precursor for the thermal or

UV-assisted CVD of high-purity silicon films.[2] The process involves the thermal

decomposition of SiI₄ vapor onto a heated substrate, resulting in the deposition of a silicon

layer. This method is advantageous for achieving high film growth rates at relatively low

temperatures.[2]

Silicon Wafer Etching: SiI₄ is also employed in the chemical etching of silicon wafers during

the microfabrication of electronic components.[1] Etching is a critical step for removing layers

of the wafer in a controlled manner to create desired circuit patterns.[1]

Quantitative Data Summary
The following table summarizes key quantitative data for a silicon deposition process using

silicon tetraiodide as a precursor.
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Parameter Value Reference

Deposition Rate > 5 µm/min [4]

Substrate Temperature ~1000 °C [4]

Source Silicon Temperature > 1200 °C [4]

Resulting Film Thickness ~100 µm (epitaxial layer) [4]

Experimental Protocols
Protocol 1: Chemical Vapor Deposition of Epitaxial
Silicon
This protocol describes a general procedure for the deposition of a high-purity epitaxial silicon

layer on a silicon wafer using SiI₄ in a cold-wall CVD reactor. This method is adapted from a

patented process for silicon purification and deposition.[4]

Materials:

Silicon tetraiodide (SiI₄), high purity

Metallurgical-grade silicon (MG-Si) source material

Silicon wafer substrate (e.g., <100> orientation)

High-purity carrier gas (e.g., Argon or Nitrogen)

Equipment:

Cold-wall Chemical Vapor Deposition (CVD) reactor with a heater capable of reaching

>1200°C

Substrate holder with heating capability up to 1000°C

Mass flow controllers for precise gas delivery

Vacuum system
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Temperature controllers and monitors

Procedure:

Substrate Preparation:

Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to

remove any organic and inorganic contaminants from the surface.

Load the cleaned wafer into the CVD reactor and place it on the substrate holder.

System Purge:

Evacuate the reactor chamber to a base pressure of at least 10⁻⁶ Torr to remove residual

air and moisture.

Purge the chamber with a high-purity inert gas (e.g., Argon) for an extended period to

ensure an inert atmosphere.

Precursor Heating and Vaporization:

Heat the metallurgical-grade silicon source material in the presence of iodine (or introduce

SiI₄ directly) to a temperature greater than 1200°C to generate SiI₄ vapor.[4] The reaction

is the formation of silicon diiodide (SiI₂) vapor from SiI₄ and the silicon source.[4]

Deposition Process:

Heat the silicon wafer substrate to a temperature of approximately 1000°C.[4]

Introduce the SiI₂ vapor into the reaction chamber. The unstable SiI₂ vapor will

disproportionate upon contacting the heated substrate, depositing a pure silicon film and

regenerating SiI₄ vapor.[4]

Maintain the substrate temperature and precursor flow for a duration calculated to achieve

the desired film thickness. For a 100 µm thick layer, a deposition time of approximately 20

minutes would be required at a rate of 5 µm/min.[4]

Cooldown and Unloading:
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After the deposition is complete, stop the precursor flow and cool down the substrate and

the reactor under an inert gas flow.

Once the system has reached room temperature, vent the chamber and carefully unload

the silicon wafer with the newly deposited epitaxial layer.

Experimental Workflow
The following diagram illustrates the key steps in the Chemical Vapor Deposition of silicon

using silicon tetraiodide.
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Caption: Experimental workflow for silicon deposition using SiI₄.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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